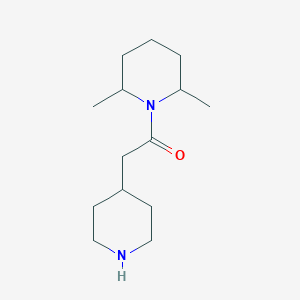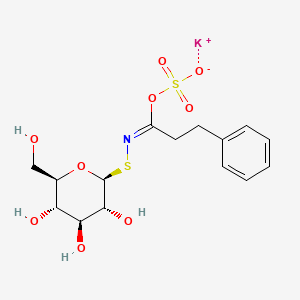
4-(4-Cyanophenyl)-4-oxobutyronitrile
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to “4-(4-Cyanophenyl)-4-oxobutyronitrile” has been reported in the literature. For instance, the synthesis of a new multifunctional Morita-Baylis-Hillman (MBH) adduct ligand Methyl 2- ( (4-cyanophenyl) (hydroxy)methyl)acrylate (L ”x) and its corresponding metal complexes with Cr 3+, Co 3+, Ni 2+, Mn 2+, and Cu 2+ ions has been described . Another study reported the synthesis of a series of 3-(4-chlorophenyl)-4-substituted pyrazoles that demonstrated potent and selective antitumor activity .
Molecular Structure Analysis
The molecular structure of “4-(4-Cyanophenyl)-4-oxobutyronitrile” can be analyzed using various spectroscopic techniques such as UV-Visible, FT-IR, ESI-MS, and 1 H NMR . The X-ray crystallography result of a synthesized thiourea derivative at room temperature exhibits that the compound (C 15 H 11 N 3 OS) crystallized in triclinic with the space group P-1 .
Chemical Reactions Analysis
The chemical reactions involving “4-(4-Cyanophenyl)-4-oxobutyronitrile” or similar compounds can be complex and varied. For instance, ethyl 2-arylhydrazinecarboxylates can work as organocatalysts for Mitsunobu reactions because they provide ethyl 2-arylazocarboxylates through aerobic oxidation with a catalytic amount of iron phthalocyanine .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(4-Cyanophenyl)-4-oxobutyronitrile” can be determined using various analytical techniques. For instance, the molecular weight, XLogP3, Hydrogen Bond Donor Count, Hydrogen Bond Acceptor Count, Rotatable Bond Count, Exact Mass, Monoisotopic Mass, and Topological Polar Surface Area can be computed .
Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Compound Formation
4-(4-Cyanophenyl)-4-oxobutyronitrile and its derivatives have been extensively studied in the field of chemical synthesis. Research demonstrates its utility in forming various heterocyclic compounds, such as thiazoles, pyrrolo[2,1-b]thiazoles, and pyridazinones, which have potential applications in pharmaceuticals and materials science. For instance, Volovenko et al. (2001) explored the formation of 4-dialkylamino-3-oxobutyronitriles and 3-aryl-7-cyano-6(5H)-oxopyrrolo[2,1-b]thiazoles through reactions involving 4-aryl-2-cyanomethylthiazoles (Volovenko, Volovnenko, & Tverdokhlebov, 2001). Similarly, El-Hashash et al. (2015) utilized 4-(4-bromophenyl)-4-oxobut-2-enoic acid, a closely related compound, to synthesize a novel series of heterocyclic compounds with potential antibacterial activities (El-Hashash, Soliman, Bakeer, Mohammed, & Hassan, 2015).
Photophysical and Electrochemical Applications
In the realm of photophysics and electrochemistry, compounds related to 4-(4-Cyanophenyl)-4-oxobutyronitrile have been investigated for their unique properties. Howell et al. (1992) conducted a study on the laser-induced fluorescence spectroscopy of N-(4-cyanophenyl) carbazole, highlighting its potential in advanced spectroscopic applications (Howell, Taylor, & Phillips, 1992). Additionally, Wang et al. (2009) synthesized (4-cyanophenyl)porphyrins and evaluated their properties for singlet-oxygen photogeneration and DNA photocleavage, which could be relevant in photodynamic therapy (Wang, Poon, Wong, Wong, Choi, Kwong, Zhang, & Li, 2009).
Material Science and Polymer Research
In the field of materials science and polymer research, derivatives of 4-(4-Cyanophenyl)-4-oxobutyronitrile have been utilized to enhance the properties of various materials. For example, Terekhov et al. (2019) introduced Bis(4-cyanophenyl) phenyl phosphate as a viscosity reducing comonomer for phthalonitrile resins, improving their processing properties for potential industrial applications (Terekhov, Aleshkevich, Afanaseva, Nechausov, Babkin, Bulgakov, Kepman, & Avdeev, 2019).
Environmental and Biological Studies
In environmental and biological contexts, the biotransformation of cyanomethyl benzonitrile compounds, which are structurally similar to 4-(4-Cyanophenyl)-4-oxobutyronitrile, has been explored. Dadd et al. (2001) researched the regioselective biotransformation of these compounds by the soil bacterium Rhodococcus rhodochrous, which could have implications in environmental bioremediation (Dadd, Claridge, Walton, Pettman, & Knowles, 2001).
Eigenschaften
IUPAC Name |
4-(3-cyanopropanoyl)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c12-7-1-2-11(14)10-5-3-9(8-13)4-6-10/h3-6H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOKNUQCFRRIXHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80642225 | |
| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Cyanophenyl)-4-oxobutyronitrile | |
CAS RN |
898767-45-8 | |
| Record name | 4-Cyano-γ-oxobenzenebutanenitrile | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=898767-45-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Cyanopropanoyl)benzonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80642225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(Difluoromethoxy)benzyl]-N-ethylamine](/img/structure/B1368538.png)











![3-[(4-N,N-Dimethylamino)phenyl]-2-methyl-1-propene](/img/structure/B1368563.png)